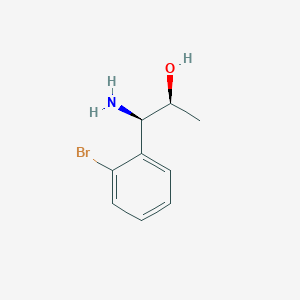![molecular formula C10H13F2NO B15237438 (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15237438.png)
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol backbone with an amino group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and other scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL typically involves the stereoselective reduction of a precursor ketone followed by amination. One common method is the reductive amination of 1-hydroxy-1-phenylpropan-2-one using methylamine in the presence of a platinum catalyst . The reaction conditions, such as temperature and solvent, play a crucial role in determining the stereoselectivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of catalysts and solvents can be tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-methylamino-1-phenylpropan-1-ol: This compound has a similar structure but differs in the stereochemistry and the presence of a methylamino group.
(1R)-1-[4-(difluoromethyl)-3-fluorophenyl]propan-2-OL: This compound features a fluorine atom in addition to the difluoromethyl group.
Uniqueness
The unique combination of the difluoromethyl group and the specific stereochemistry of (1R,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL imparts distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
(1R,2R)-1-amino-1-[4-(difluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO/c1-6(14)9(13)7-2-4-8(5-3-7)10(11)12/h2-6,9-10,14H,13H2,1H3/t6-,9+/m1/s1 |
InChI-Schlüssel |
CQTJIMJWTQPZLP-MUWHJKNJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)C(F)F)N)O |
Kanonische SMILES |
CC(C(C1=CC=C(C=C1)C(F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
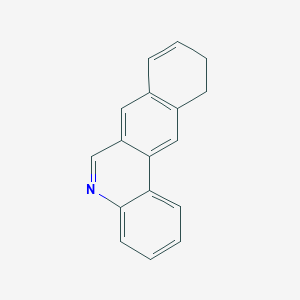
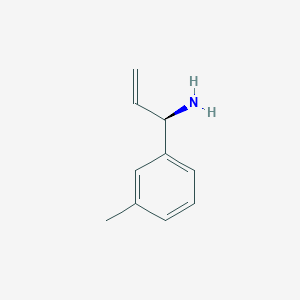
![6-Hydrazinyl-2-methyl-1H-benzo[D]imidazole hcl](/img/structure/B15237392.png)


![5-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15237405.png)
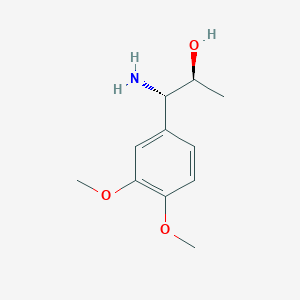
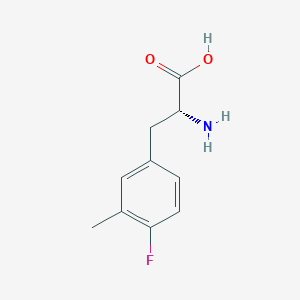
![Ethyl 2-bromo-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B15237420.png)
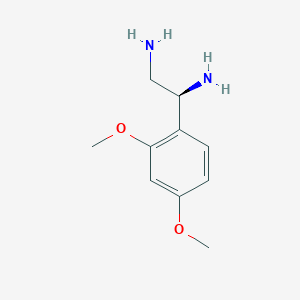
![4-Chloro-7H-pyrrolo[2,3-D][1,2,3]triazine](/img/structure/B15237444.png)
